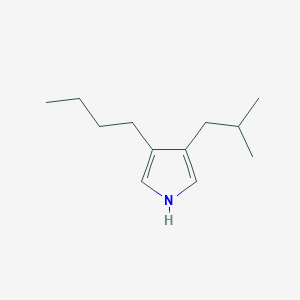
3-butyl-4-(2-methylpropyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-4-(2-methylpropyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a butyl group at the third position and a 2-methylpropyl group at the fourth position of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of a suitable pyrrole precursor with butyl and 2-methylpropyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
3-butyl-4-(2-methylpropyl)-1H-pyrrole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole derivatives with reduced functional groups.
科学研究应用
Medicinal Chemistry
Antitumor Activity
Pyrrole derivatives are known for their biological activities, including antitumor properties. Research has demonstrated that certain pyrrole compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor progression. For instance, studies have shown that compounds with pyrrole scaffolds exhibit significant activity against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial Properties
The antibacterial potential of pyrrole derivatives has also been investigated. Compounds similar to 3-butyl-4-(2-methylpropyl)-1H-pyrrole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Kocuria rhizophila. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .
Materials Science
Polymerization Catalysts
Pyrroles are utilized as catalysts in polymerization processes. Their ability to facilitate reactions while maintaining structural integrity makes them valuable in synthesizing polymers with desirable properties. For example, pyrrole-based catalysts have been employed in the production of conductive polymers, which are essential for electronic applications .
Corrosion Inhibition
Research indicates that pyrrole derivatives can serve as effective corrosion inhibitors. The compounds form protective films on metal surfaces, thereby reducing oxidation and corrosion rates. This application is particularly relevant in industries where metal degradation poses significant challenges .
Cosmetic Formulations
Skin Care Products
The incorporation of pyrrole derivatives in cosmetic formulations has been explored for their moisturizing and skin-conditioning properties. Studies suggest that these compounds can enhance the stability and efficacy of topical products, addressing issues like skin hydration and barrier repair. The use of this compound in creams and lotions could improve skin feel and overall product performance .
Formulation Stability
Pyrroles contribute to the stability of cosmetic formulations by acting as emulsifiers or stabilizers. Their unique chemical structure allows them to interact favorably with various ingredients, ensuring a consistent product texture and efficacy over time .
Case Studies
作用机制
The mechanism of action of 3-butyl-4-(2-methylpropyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
3-butyl-4-methyl-1H-pyrrole: Similar structure but with a methyl group instead of a 2-methylpropyl group.
3-butyl-4-ethyl-1H-pyrrole: Features an ethyl group at the fourth position.
3-butyl-4-propyl-1H-pyrrole: Contains a propyl group at the fourth position.
Uniqueness
3-butyl-4-(2-methylpropyl)-1H-pyrrole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both butyl and 2-methylpropyl groups may confer distinct properties compared to other similar compounds.
属性
分子式 |
C12H21N |
|---|---|
分子量 |
179.30 g/mol |
IUPAC 名称 |
3-butyl-4-(2-methylpropyl)-1H-pyrrole |
InChI |
InChI=1S/C12H21N/c1-4-5-6-11-8-13-9-12(11)7-10(2)3/h8-10,13H,4-7H2,1-3H3 |
InChI 键 |
PENWGVCGSFTQKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CNC=C1CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















